molecular formula C21H21N5O3 B7548370 1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine

1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine

Cat. No.: B7548370
M. Wt: 391.4 g/mol
InChI Key: XVHLEVRSSPXGPM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a pyrazole-pyridine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-17-4-2-16(3-5-17)20(27)25-10-12-26(13-11-25)21(28)19-14-18(23-24-19)15-6-8-22-9-7-15/h2-9,14H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHLEVRSSPXGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.

    Attachment of the pyridine ring: Through a coupling reaction.

    Formation of the piperazine ring: Using a cyclization reaction.

    Introduction of the methoxybenzoyl group: Via an acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reducing agents could target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzoyl)-4-[5-(pyridin-3-YL)-1H-pyrazole-3-carbonyl]piperazine: Similar structure but with a different position of the pyridine ring.

    1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

The unique combination of the methoxybenzoyl group, pyrazole-pyridine moiety, and piperazine ring in 1-(4-Methoxybenzoyl)-4-[5-(pyridin-4-YL)-1H-pyrazole-3-carbonyl]piperazine might confer distinct biological activities or chemical properties compared to similar compounds.

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